![molecular formula C9H6F2 B159679 (3,3-Difluorocycloprop-1-en-1-yl)benzene CAS No. 138101-00-5](/img/structure/B159679.png)
(3,3-Difluorocycloprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocycloprop-1-en-1-yl)benzene, also known as DFCB, is a chemical compound that belongs to the class of cyclopropenes. It has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3,3-Difluorocycloprop-1-en-1-yl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes (3,3-Difluorocycloprop-1-en-1-yl)benzene a useful tool in organic synthesis and biological imaging.
Biochemical and Physiological Effects
(3,3-Difluorocycloprop-1-en-1-yl)benzene has been shown to have low toxicity in vitro and in vivo studies. It has been studied for its potential use as a fluorescent probe for imaging of cancer cells. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been shown to have potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its ease of synthesis and purification. It is also stable under various conditions, making it a useful tool in organic synthesis and biological imaging. However, one of the limitations of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its low solubility in water, which can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for the study of (3,3-Difluorocycloprop-1-en-1-yl)benzene. One potential area of research is the development of new synthetic methodologies using (3,3-Difluorocycloprop-1-en-1-yl)benzene as a building block. Another area of research is the development of new fluorescent probes for biological imaging. Additionally, (3,3-Difluorocycloprop-1-en-1-yl)benzene could be studied for its potential use in drug discovery and development.
Conclusion
In conclusion, (3,3-Difluorocycloprop-1-en-1-yl)benzene is a promising compound that has potential applications in various scientific fields. Its ease of synthesis and stability make it a useful tool in organic synthesis and biological imaging. Further research is needed to fully understand the mechanism of action and potential applications of (3,3-Difluorocycloprop-1-en-1-yl)benzene.
Synthesemethoden
(3,3-Difluorocycloprop-1-en-1-yl)benzene can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-difluorocyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorocycloprop-1-en-1-yl)benzene has shown potential applications in various scientific fields such as organic chemistry, material science, and medicinal chemistry. It can be used as a building block in the synthesis of complex organic molecules and polymers. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
138101-00-5 |
---|---|
Produktname |
(3,3-Difluorocycloprop-1-en-1-yl)benzene |
Molekularformel |
C9H6F2 |
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
(3,3-difluorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
FKPIRBZASXPNCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
Synonyme |
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.